N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]prop-2-enamide
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Description
N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]prop-2-enamide, also known as MPMP, is a small molecule inhibitor that has been shown to have potential therapeutic applications in various fields of scientific research.
Scientific Research Applications
Anticancer Activity
- Imatinib , the active pharmaceutical ingredient derived from this compound, is widely used to treat chronic myelogenic leukemia. It specifically inhibits tyrosine kinases, disrupting cancer cell growth .
- Structural studies have revealed that Imatinib binds to an inactive Abelson tyrosine kinase domain through hydrogen bonds and hydrophobic interactions. In crystals, it exists in two main conformations: an extended form and a folded form .
Antibacterial Properties
- N-{[4-(4-methylpiperazin-1-yl)phenyl]methyl}prop-2-enamide derivatives have shown promising antibacterial activity. For example, a derivative with a 4-bromophenyl group exhibited potent inhibitory effects against oxidoreductase enzymes .
- Hydrophobic interactions between the ligand’s aromatic moieties and lipophilic residues contribute to enzyme inhibition .
properties
IUPAC Name |
N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c1-3-15(19)16-12-13-4-6-14(7-5-13)18-10-8-17(2)9-11-18/h3-7H,1,8-12H2,2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMXXOEZYFCCZJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)CNC(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]prop-2-enamide |
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